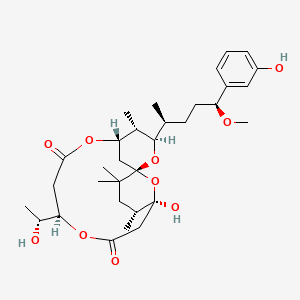
Debromoaplysiatoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Debromoaplysiatoxin is a natural product found in Gracilaria coronopifolia and Dolabella auricularia with data available.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- Novel Structural Rearrangements : A study by Tang et al. (2020) discovered Neo-debromoaplysiatoxin C, showcasing an unusual 10-membered lactone ring derived from this compound. This structural uniqueness represents a first in the aplysiatoxin family.
- Synthesis and Fragment Studies : Cosp et al. (2006) conducted a highly stereoselective synthesis of the C9–C21 fragment of this compound and oscillatoxins, laying the groundwork for further chemical investigations (Cosp, Llàcer, Romea, & Urpí, 2006).
Biological Activities and Interactions
- Potassium Channel Inhibition : Han et al. (2018) reported on neo-debromoaplysiatoxin analogues exhibiting significant blocking activity against the Kv1.5 potassium channel (Han, Liang, Keen, Fan, Zhang, Xu, Zhao, Wang, & Lin, 2018).
- Interactions with Protein Kinase C : this compound and its derivatives have been studied for their interactions with protein kinase C isozymes, influencing cellular signaling processes (Yanagita, Kamachi, Kikumori, Tokuda, Suzuki, Suenaga, Nagai, & Irie, 2013).
- Antiproliferative Activities : Studies like those by Kikumori et al. (2012) have explored the antiproliferative properties of aplysiatoxin derivatives, identifying their potential in cancer treatment (Kikumori, Yanagita, Tokuda, Suzuki, Nagai, Suenaga, & Irie, 2012).
Environmental Interactions and Effects
- Presence in Marine Ecosystems : Harr et al. (2008) detected this compound in Lyngbya-dominated mats in Florida's ecosystems, raising concerns about its impact on local fauna and flora (Harr, Szabo, Cichra, & Phlips, 2008).
Other Applications
- Antiviral Activities : Research by Gupta et al. (2014) revealed the potential of this compound-related compounds as antiviral agents, particularly against the Chikungunya virus (Gupta, Kaur, Leong, Tan, Prinsep, & Chu, 2014).
Eigenschaften
Molekularformel |
C32H48O10 |
|---|---|
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
(1S,3R,4S,5S,9R,13S,14R)-13-hydroxy-9-[(1R)-1-hydroxyethyl]-3-[(2S,5S)-5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |
InChI |
InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3/t18-,19+,20-,21+,24-,25+,26-,29+,31-,32-/m0/s1 |
InChI-Schlüssel |
REAZZDPREXHWNV-HJUJCDCNSA-N |
Isomerische SMILES |
C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=CC=C4)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |
SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
Kanonische SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
Synonyme |
debromoaplysiatoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



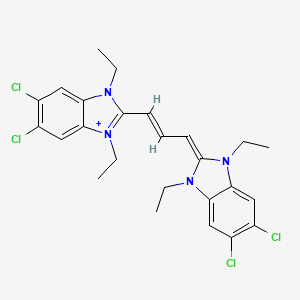
![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)
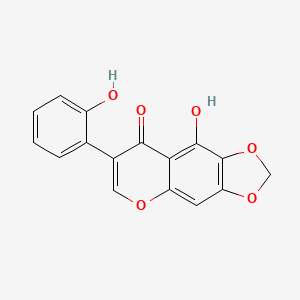
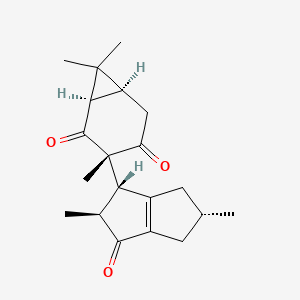
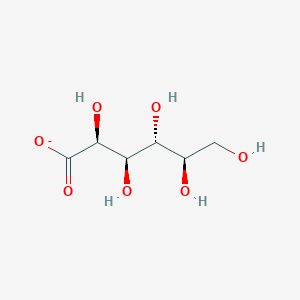

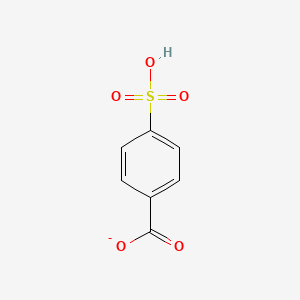
![2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1238261.png)

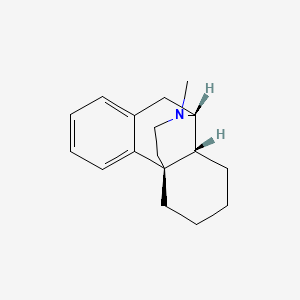
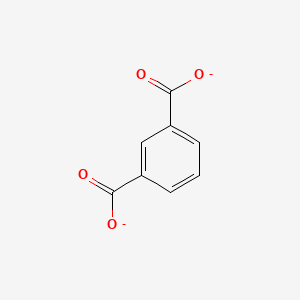

![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
